Cycloprop-2-en-1-amine
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Overview
Description
Cycloprop-2-en-1-amine is an organic compound with the molecular formula C₃H₅N. It is a derivative of cyclopropene, featuring an amine group attached to the cyclopropene ring. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloprop-2-en-1-amine can be synthesized through various methods. One common approach involves the reaction of cyclopropene with ammonia or amines under controlled conditions. Another method includes the use of cycloprop-2-en-1-carboxylates, which can be prepared via the Rh-catalyzed reaction of α-diazoesters with alkynes . This reaction is operationally simple and provides a scalable route to cycloprop-2-en-1-carboxylates, which can then be converted to this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis of cycloprop-2-en-1-carboxylates followed by their conversion to the amine derivative. The use of Rh-catalyzed reactions and other catalytic processes ensures high yield and efficiency in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Cycloprop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cycloprop-2-en-1-one derivatives.
Reduction: Reduction reactions can convert this compound to cyclopropane derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted cyclopropene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed in substitution reactions.
Major Products:
Oxidation: Cycloprop-2-en-1-one derivatives.
Reduction: Cyclopropane derivatives.
Substitution: Substituted cyclopropene derivatives.
Scientific Research Applications
Cycloprop-2-en-1-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including heterocycles and bioactive molecules.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of cycloprop-2-en-1-amine involves its reactivity with various chemical reagents. The compound’s strained ring structure makes it highly reactive, allowing it to participate in a wide range of chemical reactions. The amine group can act as a nucleophile, facilitating substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Cycloprop-2-en-1-amine can be compared with other cyclopropene derivatives:
Cycloprop-2-en-1-carboxylates: These compounds are more stable and serve as intermediates in the synthesis of this compound.
Cycloprop-2-en-1-ylcarbonyl derivatives: These derivatives have high metabolic acceptance and are used in metabolic glycoengineering.
Cycloprop-2-en-1-ylmethyloxycarbonyl derivatives: Despite lower metabolic acceptance, these compounds exhibit superior reactivity in certain reactions.
Properties
CAS No. |
111395-78-9 |
---|---|
Molecular Formula |
C3H5N |
Molecular Weight |
55.08 g/mol |
IUPAC Name |
cycloprop-2-en-1-amine |
InChI |
InChI=1S/C3H5N/c4-3-1-2-3/h1-3H,4H2 |
InChI Key |
CMHYJNFHPVASSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC1N |
Origin of Product |
United States |
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